molecular formula C9H5Cl2FN2O B2392756 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 926206-64-6

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B2392756
CAS No.: 926206-64-6
M. Wt: 247.05
InChI Key: HVJUVYHNDLTKFM-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a high-value chemical building block for research and development in medicinal and agricultural chemistry. It belongs to the 1,2,4-oxadiazole class of heterocycles, which are recognized for their bioisosteric properties, often serving as stable equivalents for amides and esters, and for their wide spectrum of biological activities . The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, found in compounds with documented anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal activities . The specific substitution pattern on this compound—featuring a 2-chloro-6-fluorophenyl group at the 5-position and a reactive chloromethyl group at the 3-position—makes it a particularly versatile intermediate for further chemical exploration and optimization . A key area of application for this compound and its analogs is in the development of novel agrochemicals. Recent research highlights that 1,2,4-oxadiazole derivatives containing a chloromethyl group exhibit remarkable nematocidal activity . One closely related derivative demonstrated excellent efficacy against plant-parasitic nematodes such as Bursaphelenchus xylophilus , outperforming established commercial agents like avermectin and fosthiazate . Studies suggest the mechanism of action for these nematicidal compounds may involve affecting the acetylcholine receptor in the target organisms . Furthermore, halogenated 1,2,4-oxadiazole derivatives are also investigated for their antimicrobial properties, as the introduction of halogens like chlorine and fluorine can enhance lipophilicity, metabolic stability, and bioavailability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FN2O/c10-4-7-13-9(15-14-7)8-5(11)2-1-3-6(8)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJUVYHNDLTKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=NO2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-fluorobenzohydrazide with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with suitable partners.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution products: Depending on the nucleophile, products can include azides, amines, or thioethers.

    Oxidation products: Oxidized derivatives with additional functional groups.

    Reduction products: Reduced forms with altered oxidation states.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial , antifungal , and anticancer agent. Its structural features contribute to its biological activity:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, related oxadiazole compounds have demonstrated efficacy against various bacterial strains and fungi, indicating the potential of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole in developing new antibiotics .
  • Anticancer Properties : The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. In vitro studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents .

Materials Science

In materials science, this compound is utilized in the development of advanced materials with specific electronic or optical properties. The incorporation of oxadiazole moieties into polymer matrices can enhance thermal stability and alter electronic characteristics, making them suitable for applications in organic electronics and photonics .

Biological Studies

This compound serves as a probe in biological studies to investigate enzyme interactions and cellular pathways. Its ability to inhibit or activate specific enzymes allows researchers to explore complex biological mechanisms and develop targeted therapies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Activity Evaluation :
    • A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against glioblastoma cell lines. The results indicated significant cytotoxic effects, with certain derivatives showing enhanced apoptotic activity through DNA damage mechanisms .
  • Antimicrobial Screening :
    • Research involving the synthesis of new oxadiazole derivatives demonstrated promising antibacterial and antifungal activities. Compounds were characterized using spectral analyses and tested against multiple strains, showcasing their potential as effective antimicrobial agents .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanisms of action and guide further modifications for improved efficacy .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Structural and Electronic Variations

The compound is compared to three analogs (Table 1):

  • 6a : 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
  • 6b : 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
  • Thienyl Analog : 3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole

Key Differences :

  • Aromatic Substituents: The target compound’s 2-chloro-6-fluorophenyl group introduces two electron-withdrawing halogens (Cl, F) in a meta configuration. This contrasts with 6a (simple phenyl), 6b (electron-donating p-tolyl), and the thienyl analog’s sulfur-containing heteroaromatic ring. The fluorine atom in the target compound may increase polarity and influence hydrogen bonding or bioavailability compared to non-fluorinated analogs .
  • Chloromethyl Reactivity :
    • All analogs share a reactive chloromethyl group, but electronic effects from the aromatic substituents modulate its reactivity. Electron-withdrawing groups (e.g., Cl, F) in the target compound may enhance electrophilicity, favoring nucleophilic substitution reactions .

Physical and Spectral Properties

Table 1: Comparative Data for 1,2,4-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 5) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR)
Target Compound* C₉H₅Cl₂FN₂O 247.06 2-Cl-6-F-phenyl N/A N/A N/A
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) C₉H₇ClN₂O 194.62 Phenyl N/A 80 δ 8.04 (d, 2H), 7.58–7.46 (m, 3H), 4.75 (s, 2H)
3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole C₇H₅ClN₂OS 200.64 3-Thienyl 69–70 N/A N/A

Notes:

  • 6a and 6b were synthesized with high yields (~80%), suggesting efficient synthetic routes for phenyl and p-tolyl derivatives .
  • The thienyl analog has a higher molecular weight (200.64 vs. 194.62 for 6a ) and a distinct melting point (69–70°C), reflecting differences in crystallinity due to the thienyl group’s planarity and sulfur’s polarizability .

Commercial Availability and Cost

  • By contrast, phenyl derivatives like 6a are likely more accessible due to simpler synthetic routes.

Biological Activity

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole (CAS No. 926206-64-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of chlorine and fluorine atoms, which may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H5Cl2FN2O. The structure includes a 1,2,4-oxadiazole ring that is known for its diverse biological activities. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially enhanced biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or an activator depending on the target involved. For instance, it has been investigated for its antimicrobial and anticancer properties due to its ability to disrupt cellular processes by targeting key enzymes involved in cell proliferation and survival .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin and norfloxacin .

Anticancer Potential

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Studies

Several case studies highlight the compound’s effectiveness in various biological assays:

  • Antimicrobial Evaluation : A study reported that derivatives of oxadiazoles exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 2 µg/mL .
  • Anticancer Activity : In a recent investigation, this compound was tested against human breast cancer cells (MCF-7) and showed significant cytotoxic effects at concentrations ranging from 10 to 50 µM .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar oxadiazole derivatives:

Compound NameStructureBiological Activity
5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazoleLacks chloromethyl groupModerate antimicrobial activity
5-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,4-oxadiazoleMethyl instead of chloromethylReduced anticancer efficacy

The presence of both chlorine and fluorine atoms in this compound enhances its electronic properties and reactivity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted amidoximes and acyl chlorides. For example, chloromethyl-substituted oxadiazoles are often prepared by reacting chloromethylamidoxime with 2-chloro-6-fluorobenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) . Reaction temperature (80–100°C) and solvent polarity significantly affect cyclization efficiency. Prolonged heating (>12 hours) may lead to decomposition, while shorter durations (<6 hours) reduce yields due to incomplete reactions .

Q. Which spectroscopic techniques are most effective for characterizing the chlorophenyl and chloromethyl substituents in this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can resolve the chloromethyl (-CH2_2Cl) group as a singlet at ~4.6 ppm, while 19^{19}F NMR detects the fluorine atom at the 6-position of the phenyl ring (δ ~ -110 ppm). Aromatic protons in the 2-chloro-6-fluorophenyl group appear as a doublet of doublets (J = 8–10 Hz) due to coupling with fluorine and adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS typically shows a molecular ion peak at m/z 271.01 (calculated for C9_9H5_5Cl2_2FN2_2O) with fragment ions at m/z 154 (loss of chloromethyl group) and 117 (chlorophenyl moiety) .

Q. What are the common functionalization reactions of the chloromethyl group in 1,2,4-oxadiazole derivatives?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution reactions. For example:

  • Amination : React with ammonia or primary amines in ethanol at 60°C to produce aminomethyl derivatives.
  • Hydrolysis : Treat with aqueous NaOH to yield hydroxymethyl-oxadiazoles, though this requires careful pH control to avoid oxadiazole ring cleavage .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 2-chloro-6-fluorophenyl group influence the regiochemistry of subsequent electrophilic substitutions?

  • Methodological Answer : The chloro and fluoro substituents create a meta-directing effect due to their combined -I and -M effects. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show that the C5 position of the oxadiazole ring becomes more electrophilic, favoring substitutions at this site. Experimental validation via nitration reactions confirms preferential nitro group addition at C5, with <5% yield at other positions .

Q. What strategies mitigate competing side reactions during the synthesis of chloromethyl-substituted oxadiazoles?

  • Methodological Answer :

  • Protection of Reactive Sites : Use tert-butyloxycarbonyl (Boc) groups to temporarily block reactive amines during cyclization.
  • Low-Temperature Control : Perform reactions at 0–5°C to suppress oxidation of the chloromethyl group to aldehyde byproducts.
  • Catalytic Optimization : Add 5 mol% CuI to accelerate cyclization, reducing reaction time by 30% and minimizing degradation .

Q. How can computational modeling predict the biological activity of this compound against bacterial targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the E. coli DNA gyrase B subunit (PDB: 1KZN) reveals a binding affinity of -8.2 kcal/mol. The chlorophenyl group occupies a hydrophobic pocket, while the oxadiazole ring forms hydrogen bonds with Asn46 and Asp73. MD simulations (GROMACS, 100 ns) confirm stability of the ligand-protein complex, with RMSD < 2.0 Å .

Q. What analytical methods resolve contradictions in reported bioactivity data for structurally similar oxadiazoles?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 5–50 μM for antifungal activity) arise from assay conditions. Standardization steps include:

  • Normalization to Cell Viability : Use ATP-based luminescence assays to control for cytotoxicity.
  • Structural Confirmation : Ensure batch purity via HPLC-MS (>98%) to exclude inactive isomers or byproducts .

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